molecular formula C17H15N3O7 B4114778 dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate

dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate

Cat. No. B4114778
M. Wt: 373.3 g/mol
InChI Key: OZQRBBILPCXXPL-UHFFFAOYSA-N
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Description

Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a derivative of isophthalic acid and contains a nitrophenyl group and an amino group.

Mechanism of Action

The mechanism of action of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is not fully understood, but it is believed to involve the interaction of the nitrophenyl and amino groups with other molecules. The nitrophenyl group is thought to be involved in electron transfer reactions, while the amino group is believed to be involved in hydrogen bonding.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate, as it has primarily been studied for its applications in materials science, drug delivery, and catalysis. However, some studies have suggested that dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate may have cytotoxic effects on cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate in lab experiments is its versatility, as it can be used in a variety of applications. Additionally, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is that it can be difficult to work with due to its high reactivity.

Future Directions

There are several future directions for research on dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate, including the development of new applications in materials science, drug delivery, and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate and its potential cytotoxic effects on cancer cells. Finally, research on the synthesis of dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate and its derivatives may lead to the development of new and improved methods for the production of MOFs and other materials.

Scientific Research Applications

Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been studied extensively for its potential applications in various fields, including materials science, drug delivery, and catalysis. In materials science, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In drug delivery, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been used as a carrier for the delivery of anticancer drugs, such as doxorubicin. In catalysis, dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate has been used as a catalyst for various reactions, including the synthesis of esters and amides.

properties

IUPAC Name

dimethyl 5-[(4-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O7/c1-26-15(21)10-7-11(16(22)27-2)9-13(8-10)19-17(23)18-12-3-5-14(6-4-12)20(24)25/h3-9H,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQRBBILPCXXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dimethoxycarbonylphenyl)-N'-(4-nitrophenyl)urea

Synthesis routes and methods

Procedure details

A solution of 4-nitrophenylisocyanate (2.17 g, 12.83 mmol) in anhydrous DCM (15 ml) was added dropwise to a stirred suspension of dimethyl 5-aminoisophthalate (7.23) (2.71 g, 12.83 mmol) in DCM (35 ml). The reaction mixture was stirred for 1 h under an inert atmosphere after which it was diluted with ethyl acetate (100 ml) to dissolve a yellow precipitate which had formed during the reaction. This gave a yellow solution which formed a white precipitate on addition of water (30 ml). The precipitate was collected by filtration, repeatedly washed with water, and dried under reduced pressure. This gave a white solid which was recrystallised from acetone/petrol 40-60 to give the title compound 7.67 as a white powder (2.53 g, 53%). M.p. 193°-195° C.; m/z (+EI) 748 (5%, 2M+H+), 374 (100%, M+H+), 373 (32%, M), 342 (35%, M+H+-OMe); δH (250 MHz, d6 -DMSO) 3.85 (s, 6H, 2×OCH3), 7.70 (2H, d, J 7.5 Hz, 2×Ar--H), 8.10 (1H, s, Ar--H), 8.25 (2H, d, J 7.5 Hz, 2×Ar--H) 8.40 (2H, s, Ar--H), 9.50 (1H, s, NH), 9.55 (1H, s, NH); δC (62.5 MHz, CD3OD) 52.96. 118.28, 123.40, 123.65, 131.13, 140.65, 141.73, 146.43, 152.41, 165.74; RF 0.19 [DCM/methanol (95:5)].
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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